Cas no 75747-14-7 (Tanespimycin)

Conclusion: tanespimycin (17-AAG) is a potent Hsp90 inhibitor with an IC50 of 5 nm. Its affinity for HSP90 in tumor cells is 100 times higher than that in normal cells Conclusion: tanespimycin depletes intracellular stk38/ndr1 and reduces stk38 kinase activity Tanespimycin also down regulated stk38 gene expression
Tanespimycin structure
Tanespimycin structure
Product Name:Tanespimycin
CAS No:75747-14-7
Molecular Formula:C31H43N3O8
Molecular Weight:585.68842
MDL:MFCD04973892
CID:59721
PubChem ID:6505803

Tanespimycin Properties

Names and Identifiers

    • Telatinib
    • 17-Demethoxy-17-allylaminogeldanamycin
    • Tanespimycin
    • 17-Allylaminogeldanamycin
    • 17-AAG
    • 17-(Allylamino) Geldanamycin
    • 17-AAG (Tanespimycin)
    • 17-AAG (Tanespimycin, CP 127374, KOS-953, NSC 330507, CNF-101,GLD-36, 17-Allylaminogeldanamycin)
    • [3H]-17-AAG
    • 17AAG
    • 17-AAG (KOS953)
    • 17-AAG,17AAG
    • 17-AG
    • 17-AGG
    • 17-allylamino-17-demethoxygeldanamycin
    • CP 127374
    • Gld-36
    • KOS 953
    • NSC 330507
    • AYUNIORJHRXIBJ-TXHRRWQRSA-N
    • Tanespimycin [USAN:INN]
    • HMS1791H16
    • NSC-330507D
    • CCRIS 9401
    • CAS-75747-14-7
    • NCGC00163424-07
    • 17-(Allylamino)-17-demethoxygeldanamycin
    • BSPBio_001434
    • EX-A4668
    • HMS1361H16
    • HMS3402H16
    • NSC-704057
    • NCGC00163424-01
    • UNII-4GY0AVT3L4
    • HMS1989H16
    • NSC330507
    • TANESPIMYCIN [WHO-DD]
    • CP-127374
    • Tanespimycin [USAN]
    • s1141
    • [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
    • Geldanamycin, 17-(Allylamino)-17-demethoxy-
    • KOS-953
    • NCGC00163424-06
    • 17-ALLYLAMINO 17-DEMETHOXYGELDANAMYCIN
    • tanespimycinum
    • BRD-K81473043-001-08-8
    • 17-(Allylamino)-17-demethoxygeldanamycin, >=98% (HPLC), solid
    • Allylamino-17-demethoxygeldanamycin, 17-
    • CNF1010
    • TANESPIMYCIN [INN]
    • NCGC00163424-04
    • HY-10211
    • Geldanamycin, 17-demethoxy-17-(2-propenylamino)-
    • CCG-208039
    • SCHEMBL13037468
    • 4GY0AVT3L4
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
    • BRD-K81473043-001-03-9
    • CNF-101
    • CNF-1010
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-Hydroxy-8,14-dimethoxy-4,10,12,16- tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo(16.3.1)docosa- 1(21),4,6,10,18-penten-9-yl carbamate
    • Geldanamycin, 17-allylamino-17-demethoxy-
    • 17-N-allylamino-17-demethoxygeldanamycin
    • Geldanamycin,17-demethoxy-17-(2-propenylamino)-
    • CS-0161
    • 17-demethoxy-17-(2-propenylamino)geldanamycin
    • SCHEMBL16226295
    • AKOS024456643
    • SCHEMBL2604976
    • BMS-722782
    • tanespimycina
    • A1-50460
    • NCGC00163424-02
    • 17-(Allylamino)geldanamycin
    • CHEBI:94756
    • C76418
    • NCGC00163424-05
    • BDBM50008057
    • DTXCID3026352
    • Tox21_112054
    • MFCD04973892
    • DB05134
    • IDI1_033904
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-penten-9-yl carbamate
    • Tanespimycin (17-AAG)
    • D06650
    • CHEBI:64153
    • 17-Demethoxy-17-allylamino geldanamycin
    • NSC-330507
    • 75747-14-7
    • J-504153
    • BCP9000064
    • DTXSID5046352
    • Tanespimycin (USAN)
    • Geldanamycin, des-O-methyl-17-allylamino-
    • [(3R,5S,6R,7S,8E,10S,11S,12Z,14E)-21-(allylamino)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] carbamate
    • [(3S,5S,6R,7S,8E,10R,11S,12E,14E)-6-Hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-8,12,14,18,21-pentaen-10-yl] carbamate
    • tanespimycine
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-HYDROXY-8,14-DIMETHOXY-4,10,12,16-TETRAMETHYL-3,20,22-TRIOXO-19-(PROP-2-ENYLAMINO)-2-AZABICYCLO(16.3.1)DOCOSA-1(21),4,6,10,18-PENTEN-9-YL CARBAMATE
    • compound 4 (PMID:15978816)
    • IPI493
    • 17-allylamino-17-demethoxygeldanamycin (17-AGG)
    • BRD-K81473043-001-14-6
    • 17-allylamino-geldanamycin
    • tanespimicina
    • [(3R,5S,6R,7S,8E,10S,11S,12E,14E)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] carbamate
    • 17-(allylamino)-17-demethoxy-geldanamycin
    • ((3R,5S,6R,7S,8E,10S,11S,12E,14E)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo(16.3.1)docosa-1(21),8,12,14,18-pentaen-10-yl) carbamate
    • ((4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo(16.3.1)docosa-4,6,10,18,21-pentaen-9-yl) carbamate
    • 17-N-allylamino-17-demethoxy geldanamycin
    • compound 4 [PMID:15978816]
    • MDL: MFCD04973892
    • InChIKey: AYUNIORJHRXIBJ-JDHGPBJTSA-N
    • Inchi: InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/t17-,19+,24+,25+,27-,29+/m1/s1
    • SMILES: O=C(C(NC(/C(C)=C/C=C\[C@H](OC)[C@H](/C(C)=C/[C@@H]([C@H]([C@H](C[C@@H](C1)C)OC)O)C)OC(N)=O)=O)=CC2=O)C1=C2NCC=C

Computed Properties

  • Exact Mass: 585.30500
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 585.30501534g/mol
  • Heavy Atom Count: 42
  • Complexity: 1210
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.6
  • Surface Charge: 0
  • Topological Polar Surface Area: 166

Experimental Properties

  • LogP: 3.95760
  • PSA: 166.28000
  • Water Partition Coefficient: Soluble in DMSO at 150 mg/mL; soluble in ethanol at 5 mg/mL. Very poorly soluble in water
  • Boiling Point: 797.8°C at 760 mmHg
  • Melting Point: 201-203°C
  • Flash Point: >110°(230°F)
  • Solubility: DMSO: soluble
  • Color/Form: Solids.
  • Solubility: Soluble in methanol, DMSO.
  • Sensitiveness: Light Sensitive
  • Density: 1.21

Tanespimycin Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005IVT-1mg
17-AAG
75747-14-7 98%
1mg
$13.00 2025-02-21
A2B Chem LLC
AC56953-1mg
17-AAG
75747-14-7 98%
1mg
$13.00 2024-04-19
Aaron
AR005J45-5mg
17-AAG
75747-14-7 98%
5mg
$34.00 2025-01-23
abcr
AB181137-100 mg
17-(Allylamino)-17-demethoxygeldanamycin, 98% 17-AAG; .
75747-14-7 98%
100 mg
€240.20 2023-07-20
Ambeed
A220462-1mg
(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(Allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
75747-14-7 98%
1mg
$19.0 2025-02-19
Apollo Scientific
BIA4307-1mg
17-(Allylamino)-17-demethoxygeldanamycin
75747-14-7
1mg
£45.00 2022-10-15
BioAustralis
BIA-A1923-1 mg
Allylamino-17-demethoxygeldanamycin, 17-
75747-14-7 >95%byHPLC
1mg
$199.00 2023-09-13
Cooke Chemical
A0776212-5mg
17-AAG
75747-14-7 98%
5mg
RMB 155.20 2025-02-21
FUJIFILM
012-20101-1mg
17-AAG
75747-14-7
1mg
JPY 56700 2023-09-15
Hello Bio
HB3599-1mg
17-AAG
75747-14-7 >98%
1mg
£94 2024-07-19

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Hubei Wande Chemical Co.,Ltd.
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